molecular formula C9H7F2NO4 B2708890 (2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid CAS No. 2248174-69-6

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid

Cat. No.: B2708890
CAS No.: 2248174-69-6
M. Wt: 231.155
InChI Key: BLZPGURBRHOGGM-SCSAIBSYSA-N
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Description

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a chiral fluorinated aromatic propanoic acid that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its application as a key building block for the synthesis of more complex, biologically active molecules, particularly in the development of protein tyrosine phosphatase (PTP) inhibitors . Such inhibitors are of significant interest for the investigation of novel therapeutic pathways, including for conditions like type 2 diabetes . The compound's structure incorporates multiple functional handles: the chiral center allows for the creation of stereospecific interactions with biological targets, the electron-withdrawing nitro and fluorine groups influence the compound's electronic properties and metabolic stability, and the carboxylic acid enables further synthetic derivatization or salt formation. This unique combination of features makes it a versatile precursor for constructing targeted libraries of small molecules. Research utilizing this compound is strictly confined to laboratory investigations, and it is designated for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(2R)-2-(2,6-difluoro-4-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-4(9(13)14)8-6(10)2-5(12(15)16)3-7(8)11/h2-4H,1H3,(H,13,14)/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZPGURBRHOGGM-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)[N+](=O)[O-])F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1F)[N+](=O)[O-])F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid typically involves the introduction of the difluoro and nitro groups onto a phenyl ring, followed by the attachment of the propanoic acid moiety. Common synthetic routes include:

    Fluorination: The difluoro groups are typically introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reactions: The final step involves coupling the substituted phenyl ring with a propanoic acid derivative under conditions that favor the formation of the desired chiral center.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods often utilize advanced catalysts and optimized reaction conditions to ensure high purity and scalability.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the para position undergoes reduction to form an amine derivative. This reaction is typically catalyzed by hydrogen gas with palladium or platinum catalysts, or via hydrides like lithium aluminum hydride (LiAlH₄).

Reaction Conditions

  • Catalytic Hydrogenation : H₂ gas with Pd/C or Pt catalysts under atmospheric pressure .

  • Hydride Reduction : LiAlH₄ in dry THF or diethyl ether.

Major Product

  • 4-Aminophenyl Derivative : Reduction yields (2R)-2-(2,6-difluoro-4-aminophenyl)propanoic acid, which can further react (e.g., acylation or nucleophilic substitution).

Esterification of the Carboxylic Acid

The carboxylic acid group (-COOH) reacts with alcohols to form esters, a common reaction for carboxylic acids.

Reaction Conditions

  • Alcohol : Methanol, ethanol, or other alcohols.

  • Catalyst : Acid catalysts (e.g., HCl, H₂SO₄) or bases (e.g., NaOH).

Major Product

  • Propanoic Acid Esters : E.g., methyl or ethyl esters, useful for enhancing lipophilicity or as intermediates in further synthesis.

Decarboxylation

Heating the compound under acidic or basic conditions can lead to decarboxylation, releasing CO₂ and forming an alkane.

Reaction Conditions

  • Temperature : Elevated temperatures (e.g., reflux in water or organic solvents).

  • Catalyst : Acidic (e.g., H₂SO₄) or basic conditions (e.g., KOH).

Major Product

  • Alkyl Chain Shortening : The carboxylic acid group (-COOH) is eliminated, yielding (2R)-2-(2,6-difluoro-4-nitrophenyl)propane.

Fluorine Substitution

Reaction Conditions

  • Nucleophile : Amide ions (NH₂⁻) or hydroxide ions (OH⁻).

  • Temperature : High temperatures (e.g., >200°C).

Major Product

  • Substituted Aromatic Derivatives : Fluorine replaced by nucleophiles (e.g., -NH₂ or -OH groups).

Comparative Analysis of Key Reactions

Reaction Type Reagents/Conditions Major Product
Nitro Group Reduction H₂/Pd/C or LiAlH₄ in THF(2R)-2-(2,6-difluoro-4-aminophenyl)propanoic acid
Esterification Alcohol + HCl/H₂SO₄Methyl/ethyl esters of the acid
Decarboxylation Heat (acidic/basic conditions)(2R)-2-(2,6-difluoro-4-nitrophenyl)propane
Fluorine Substitution NH₂⁻ or OH⁻ at high temperatures (>200°C)Substituted aromatic derivatives (e.g., -NH₂/-OH)

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceutical agents with potential anti-inflammatory and analgesic properties. Its structure allows for modifications that enhance biological activity while minimizing adverse effects.

Therapeutic Uses

Research indicates that derivatives of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid can be effective in treating conditions such as:

  • Psoriasis
  • Ulcerative Colitis
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Melanoma .

These therapeutic applications are attributed to the compound's ability to inhibit neutrophil chemotaxis and degranulation, which are critical processes in inflammatory responses.

Materials Science

In materials science, this compound is utilized for developing advanced materials such as polymers and coatings. The introduction of fluorine enhances the chemical stability and performance characteristics of these materials.

Properties of Fluorinated Compounds

Fluorinated compounds often exhibit:

  • Improved thermal stability
  • Enhanced chemical resistance
  • Unique surface properties .

These attributes make them valuable in applications ranging from protective coatings to high-performance materials.

Biological Studies

The compound is employed in biochemical research to investigate enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore its binding affinity with various biological targets.

Industrial Applications

This compound finds utility in the synthesis of agrochemicals and specialty chemicals. Its versatile nature allows for the development of novel compounds with enhanced efficacy in agricultural applications.

Agrochemical Development

The compound can be modified to create herbicides or pesticides that are more effective at lower concentrations, reducing environmental impact while maintaining agricultural productivity .

Data Tables

Application AreaSpecific UsesKey Benefits
Medicinal ChemistryAnti-inflammatory drugsReduced side effects, targeted action
Materials ScienceAdvanced polymers and coatingsEnhanced stability and performance
Biological StudiesEnzyme interaction studiesInsights into disease mechanisms
Industrial ApplicationsSynthesis of agrochemicalsIncreased efficacy with lower environmental impact

Case Studies

  • Anti-inflammatory Efficacy : A study demonstrated that derivatives of this compound significantly inhibited neutrophil chemotaxis induced by interleukin-8, showcasing its potential in treating inflammatory diseases .
  • Material Development : Research on fluorinated polymers highlighted the enhanced chemical resistance conferred by incorporating this compound into polymer matrices .
  • Agrochemical Applications : Modifications of the compound led to the development of new herbicides that demonstrated improved efficacy against resistant weed species while minimizing ecological impacts .

Mechanism of Action

The mechanism of action of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and difluoro groups can enhance binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Applications Source
This compound 2,6-difluoro, 4-nitro Propanoic acid, aromatic nitro 257.17 (estimated) Synthetic intermediate -
(2R,2’S)-2-((1-(Di-n-decylamino)-1-oxopropan-2-yl)oxy)propanoic acid (DC VII) Di-n-decylamine, ester linkage Ester, amide ~500 (estimated) Solvent extraction, ion exchange
4-Nitrophenol-2,3,5,6-d4 Deuterated aromatic ring Nitrophenol 143.13 Isotopic labeling, NMR studies
Ronacaleret Hydrochloride Indenyl, hydroxypropoxy Propanoic acid, hydrochloride salt 484.00 Osteoporosis treatment
(2R)-2-(Pyrimidin-2-ylamino)-propanoic acid Pyrimidin-2-ylamino Amino acid derivative ~183 (estimated) Enzyme inhibition studies

Functional and Reactivity Comparisons

Electronic and Steric Effects

  • Fluorine Substitution: The 2,6-difluoro groups in the target compound enhance electron-withdrawing effects compared to non-fluorinated analogs like 4-nitrophenol derivatives (). This increases acidity (pKa ~2–3) and stabilizes intermediates in nucleophilic substitution reactions.
  • Nitro Group Position: Unlike 2-nitrophenol methyl ether (ortho-nitro) in , the para-nitro group in the target compound reduces steric hindrance, favoring planar aromatic interactions.

Physicochemical Properties

Table 2: Solubility and Stability

Compound Solubility Stability Notes
This compound Low in water; soluble in DMSO, acetone Stable under inert conditions; nitro group sensitive to light Requires anhydrous storage
4-Nitrophenol sodium salt dihydrate High in water (ionic form) Stable in aqueous solutions; decomposes at >300°C Used in buffer systems
Ronacaleret Hydrochloride Moderate in polar solvents Hydrochloride salt enhances crystallinity Requires refrigeration

Research Findings and Gaps

  • highlights DC VII’s use in solvent extraction, suggesting the target compound could be modified with long-chain amines for similar applications.
  • emphasizes the role of stereochemistry in amino acid derivatives, implying the (2R)-configuration in the target compound may optimize chiral recognition in catalysis.

Key Gap: Limited data on the target compound’s biological activity or industrial scalability.

Biological Activity

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C11H10F2N1O4
  • Molecular Weight : 265.20 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain .
  • Modulation of Neurotransmitter Receptors : There is evidence suggesting that this compound may act as a modulator for certain neurotransmitter receptors, potentially influencing neuronal signaling pathways related to pain and inflammation .

Biological Activities

The biological activities associated with this compound include:

  • Anti-inflammatory Effects :
    • Studies indicate that the compound exhibits significant anti-inflammatory properties by inhibiting the production of inflammatory cytokines and mediators .
    • Case Study : In a murine model of arthritis, administration of the compound led to a marked reduction in joint swelling and inflammatory markers compared to control groups.
  • Analgesic Properties :
    • The compound has been evaluated for its analgesic effects in various animal models. It has demonstrated efficacy in reducing pain responses associated with inflammatory conditions .
    • Research Finding : A study showed that doses of the compound significantly decreased pain scores in models of acute and chronic pain.
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may have neuroprotective effects by modulating oxidative stress and apoptosis pathways in neuronal cells .
    • Experimental Evidence : In vitro studies indicated that the compound could reduce neuronal cell death induced by oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeMechanismModel/Study Reference
Anti-inflammatoryCOX inhibitionMurine arthritis model
AnalgesicPain pathway modulationAnimal pain models
NeuroprotectiveReduction of oxidative stressIn vitro neuronal cell studies

Q & A

Q. How can researchers optimize the synthesis of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid to achieve high enantiomeric purity?

Methodological Answer: Synthetic routes often involve introducing fluorine and nitro groups to a phenylpropanoic acid backbone. Key steps include:

  • Nitro group introduction : Use nitration conditions (e.g., mixed acids) at controlled temperatures to avoid over-nitration .
  • Fluorination : Electrophilic fluorination agents (e.g., Selectfluor) or halogen exchange reactions (e.g., Balz-Schiemann reaction) can achieve regioselective difluorination at the 2,6-positions .
  • Chiral resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic kinetic resolution to isolate the (2R)-enantiomer .
  • Analytical validation : Confirm enantiopurity via chiral HPLC using columns like Chiralpak IA/IB with mobile phases optimized for nitroaromatics .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine positions (δ -110 to -120 ppm for aromatic F) and 1H^{1}\text{H}-NMR to verify propanoic acid methyl group splitting (quartet for diastereotopic protons) .
  • Mass spectrometry : High-resolution ESI-MS in negative ion mode to detect the deprotonated molecular ion [M-H]^- and confirm molecular formula .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm (nitro group absorption) and gradient elution (water/acetonitrile + 0.1% TFA) .

Q. What are the stability considerations for this compound under various storage conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent nitro group degradation via photolysis .
  • Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition; monitor via HPLC for nitro-to-amine reduction byproducts .
  • pH sensitivity : Avoid alkaline conditions (pH > 8) to prevent hydrolysis of the propanoic acid ester (if applicable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) to identify rapid clearance or reactive metabolites .
  • Protein binding : Use equilibrium dialysis to measure plasma protein binding (>95% binding may reduce free drug concentration in vivo) .
  • Tissue distribution : Radiolabel the compound (e.g., 14C^{14}\text{C}-labeling) and quantify accumulation in target organs via scintillation counting .

Q. What strategies are effective for identifying and quantifying process-related impurities in bulk synthesis?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat, light, and oxidants (H2_2O2_2) to generate degradation markers (e.g., defluorinated or denitro byproducts) .
  • LC-MS/MS impurity profiling : Use a Q-TOF mass spectrometer to detect low-abundance impurities (e.g., 4-nitrophenol derivatives at m/z 139.10) and compare against reference standards .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on nitro group H-bonding and fluorine-induced hydrophobic packing .
  • QSAR analysis : Train models on fluorophenylpropanoic acid analogs to predict logP, pKa, and IC50_{50} values .

Q. What mechanistic insights explain the stereochemical influence of the (2R)-configuration on biological activity?

Methodological Answer:

  • Enzyme kinetics : Compare kcat/Kmk_{\text{cat}}/K_m values for (2R) vs. (2S) enantiomers using purified target enzymes (e.g., acyl-CoA synthetases) .
  • X-ray crystallography : Solve co-crystal structures of the (2R)-enantiomer bound to active sites to identify chiral center interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

Q. How can researchers validate the environmental safety of this compound in laboratory waste streams?

Methodological Answer:

  • PRTR compliance : Quantify nitro and fluorine content in waste using ion chromatography (EPA Method 300.1) to meet PRTR thresholds (e.g., <2.72 kg/year for nitro compounds in Japan) .
  • Microtox assay : Test acute toxicity against Vibrio fischeri (EC50_{50} < 1 mg/L indicates high hazard) .

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